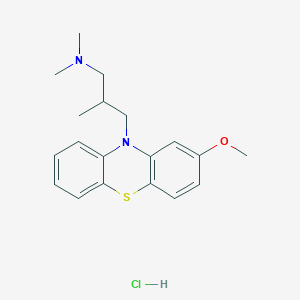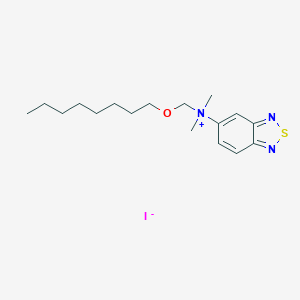
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide, commonly known as BTDMAI, is a quaternary ammonium salt that has been widely used as a fluorescent probe for biological imaging. BTDMAI is a stable and highly water-soluble compound that can be easily synthesized using a simple and efficient method.
作用機序
BTDMAI is a cationic dye that can selectively accumulate in the mitochondria of living cells and tissues. The mechanism of action is based on the electrostatic interactions between the positively charged BTDMAI and the negatively charged mitochondrial membrane. BTDMAI can also enter the lysosomes and endosomes by endocytosis, where it can be used as a pH indicator.
生化学的および生理学的効果
BTDMAI has been shown to have no significant cytotoxicity or genotoxicity in vitro and in vivo. However, it can affect the mitochondrial membrane potential and induce apoptosis in cancer cells. BTDMAI can also interfere with the activity of some mitochondrial enzymes, such as succinate dehydrogenase and cytochrome c oxidase. Therefore, caution should be taken when interpreting the results obtained using BTDMAI.
実験室実験の利点と制限
BTDMAI has several advantages for lab experiments, including its high water solubility, stability, and selectivity for mitochondria. It can be used in a wide range of biological systems, including living cells, tissues, and organisms. However, BTDMAI has some limitations, such as its potential interference with mitochondrial enzymes and its limited pH sensitivity range.
将来の方向性
There are several future directions for the research and development of BTDMAI. One direction is to modify the structure of BTDMAI to improve its selectivity and sensitivity for specific biological targets. Another direction is to develop new imaging techniques that can enhance the spatial and temporal resolution of BTDMAI imaging. Additionally, BTDMAI can be used in combination with other fluorescent probes to study complex biological processes, such as mitochondrial dynamics and signaling pathways.
合成法
BTDMAI can be synthesized using a one-pot reaction of 2-aminobenzothiazole, formaldehyde, and dimethyl octylamine in the presence of iodomethane. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
科学的研究の応用
BTDMAI has been widely used as a fluorescent probe for biological imaging. It can selectively stain the mitochondria of living cells and tissues, making it a valuable tool for studying mitochondrial dynamics and function. BTDMAI has also been used to study the intracellular trafficking of proteins and lipids, as well as the localization of ion channels and transporters. In addition, BTDMAI has been used as a pH indicator in biological systems, due to its pH-dependent fluorescence properties.
特性
CAS番号 |
102571-37-9 |
|---|---|
製品名 |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
分子式 |
C17H28IN3OS |
分子量 |
449.4 g/mol |
IUPAC名 |
2,1,3-benzothiadiazol-5-yl-dimethyl-(octoxymethyl)azanium;iodide |
InChI |
InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BCMUOJDUDQXYSQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
正規SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
同義語 |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



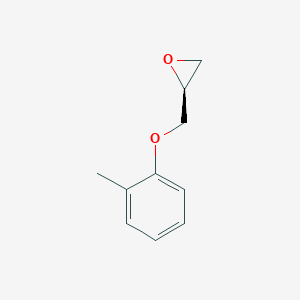
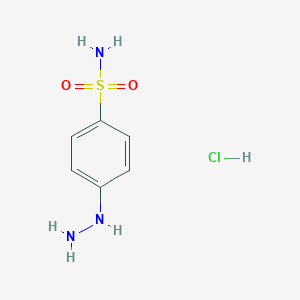
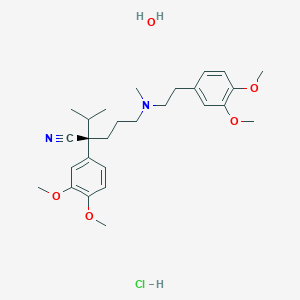
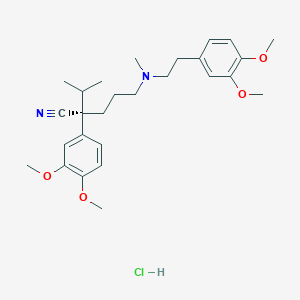
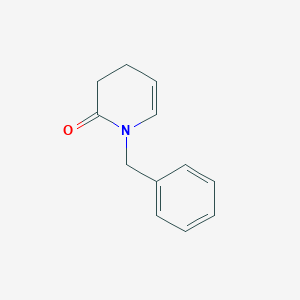
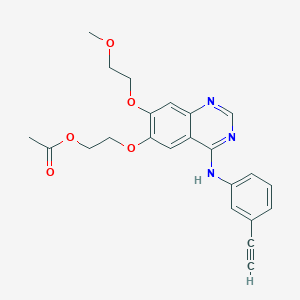

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
